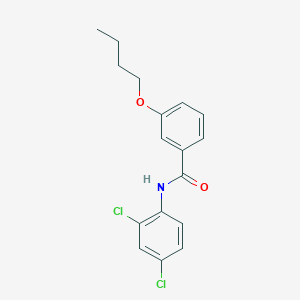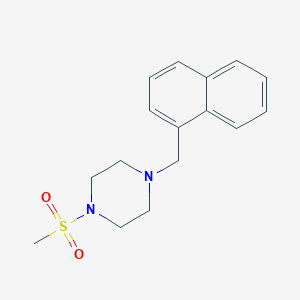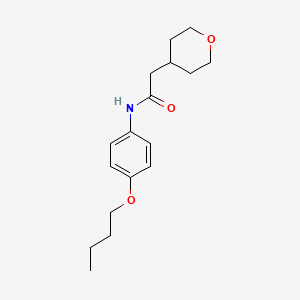
3-butoxy-N-(2,4-dichlorophenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-butoxy-N-(2,4-dichlorophenyl)benzamide, also known as BDCRB, is a chemical compound that has gained significant attention in the scientific community due to its potential use as a fungicide. BDCRB belongs to the class of benzamide fungicides and has a broad spectrum of activity against various fungal pathogens.
Wirkmechanismus
The mechanism of action of 3-butoxy-N-(2,4-dichlorophenyl)benzamide involves the inhibition of fungal cell wall synthesis. 3-butoxy-N-(2,4-dichlorophenyl)benzamide targets the enzyme beta-1,3-glucan synthase, which is responsible for the synthesis of beta-glucans, a major component of the fungal cell wall. By inhibiting this enzyme, 3-butoxy-N-(2,4-dichlorophenyl)benzamide disrupts the integrity of the fungal cell wall, leading to cell death.
Biochemical and Physiological Effects
3-butoxy-N-(2,4-dichlorophenyl)benzamide has been shown to have low toxicity to mammals, making it a promising candidate for use as a fungicide. However, studies have shown that 3-butoxy-N-(2,4-dichlorophenyl)benzamide can cause adverse effects on the growth and development of aquatic organisms, such as fish and crustaceans. Therefore, caution should be exercised when using 3-butoxy-N-(2,4-dichlorophenyl)benzamide in aquatic environments.
Vorteile Und Einschränkungen Für Laborexperimente
3-butoxy-N-(2,4-dichlorophenyl)benzamide has several advantages for use in lab experiments. It has a broad spectrum of activity against various fungal pathogens, making it a versatile tool for studying fungal biology. Additionally, 3-butoxy-N-(2,4-dichlorophenyl)benzamide has a well-defined mechanism of action, making it a useful tool for studying the cell wall synthesis pathway in fungi. However, 3-butoxy-N-(2,4-dichlorophenyl)benzamide has some limitations, including its potential toxicity to aquatic organisms and its limited solubility in water.
Zukünftige Richtungen
There are several future directions for research on 3-butoxy-N-(2,4-dichlorophenyl)benzamide. One area of interest is the development of new formulations of 3-butoxy-N-(2,4-dichlorophenyl)benzamide that improve its solubility and reduce its potential toxicity to aquatic organisms. Additionally, further studies are needed to understand the molecular mechanisms underlying the antifungal activity of 3-butoxy-N-(2,4-dichlorophenyl)benzamide. Finally, 3-butoxy-N-(2,4-dichlorophenyl)benzamide has potential applications in the development of new antifungal drugs for the treatment of fungal infections in humans and animals. Further research is needed to explore this potential application of 3-butoxy-N-(2,4-dichlorophenyl)benzamide.
Conclusion
In conclusion, 3-butoxy-N-(2,4-dichlorophenyl)benzamide is a promising compound with significant potential as a fungicide. Its broad spectrum of activity against various fungal pathogens, well-defined mechanism of action, and low toxicity to mammals make it a valuable tool for studying fungal biology. However, caution should be exercised when using 3-butoxy-N-(2,4-dichlorophenyl)benzamide in aquatic environments, and further research is needed to explore its potential applications in the development of new antifungal drugs.
Synthesemethoden
The synthesis of 3-butoxy-N-(2,4-dichlorophenyl)benzamide involves the reaction of 2,4-dichloroaniline with butyryl chloride in the presence of a base such as sodium hydroxide. The resulting product is then reacted with 4-chlorobenzoic acid to yield 3-butoxy-N-(2,4-dichlorophenyl)benzamide. The synthesis method of 3-butoxy-N-(2,4-dichlorophenyl)benzamide has been extensively studied and optimized to produce high yields of the compound.
Wissenschaftliche Forschungsanwendungen
3-butoxy-N-(2,4-dichlorophenyl)benzamide has been widely used in scientific research for its antifungal properties. It has been shown to be effective against various fungal pathogens, including Fusarium oxysporum, Botrytis cinerea, and Alternaria solani. 3-butoxy-N-(2,4-dichlorophenyl)benzamide has also been studied for its potential use in controlling fungal infections in crops, such as tomatoes and grapes.
Eigenschaften
IUPAC Name |
3-butoxy-N-(2,4-dichlorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO2/c1-2-3-9-22-14-6-4-5-12(10-14)17(21)20-16-8-7-13(18)11-15(16)19/h4-8,10-11H,2-3,9H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKZOQSVWRHIIRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}carbonyl)-1-piperazinyl]ethanol](/img/structure/B5150547.png)
![6-(2,4-dichlorophenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5150550.png)
![1-(3-ethoxyphenyl)-5-{[5-(phenylthio)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5150552.png)
![N-{2-[2-(4-bromophenoxy)ethoxy]ethyl}-1-butanamine oxalate](/img/structure/B5150559.png)
![N-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-(4-morpholinyl)ethanamine](/img/structure/B5150565.png)

![2-[6-bromo-2-(4-methoxyphenyl)-4-phenyl-3(4H)-quinazolinyl]acetohydrazide](/img/structure/B5150578.png)
![(2-{[2-(2-isopropyl-4-methylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid](/img/structure/B5150585.png)
![1-(4-methoxyphenyl)-2-(4-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5150586.png)

![2-[(2-chloro-4-fluorophenoxy)methyl]-N-methyl-N-[(5-methyl-2-furyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5150600.png)
![(2-methoxyphenyl)[4-(trifluoromethyl)benzyl]amine](/img/structure/B5150601.png)

